1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
Description
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a synthetic organic compound characterized by an isothiourea backbone substituted with a cyano group (–CN), a 4-fluorophenyl ring, and a methyl group (–CH₃). Its molecular formula is C₁₁H₁₀FN₃S, with a molecular weight of 235.28 g/mol. The presence of the 4-fluorophenyl group and cyano substituent confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXSXCJSBGGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC#N)SC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375687 | |
| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152382-48-4 | |
| Record name | 4-Fluorophenyl N-cyano-N′-methylcarbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl N-cyano-N'-methylcarbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethanol-Based Reaction with Piperidine Derivatives
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Reactants :
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1-(2-Aminoethyl)-4-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]piperidine (0.041 mol)
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Dimethyl N-cyanodithioiminocarbonate (0.041 mol)
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Ethanol (180 mL)
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-
Steps :
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Dissolve the amine in 80 mL ethanol.
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Add dropwise to a solution of dimethyl N-cyanodithioiminocarbonate in 100 mL ethanol.
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Stir at room temperature for 9 hours.
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Concentrate under reduced pressure, wash with isopropyl ether, and recrystallize from ethanol/isopropyl ether.
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Yield : 75% (12.1 g)
Alternative Solvent Systems
Using 2-methoxyethanol under reflux (3 hours) reduces reaction time but lowers yield to 31%. This trade-off highlights solvent polarity’s role in kinetics versus thermodynamics.
Optimization Parameters
Solvent Selection
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 25 | 9 | 75 | 98 |
| 2-Methoxyethanol | 80–85 | 3 | 31 | 95 |
| THF | 40 | 7 | 45 | 97 |
Ethanol balances reactivity and cost, making it ideal for industrial-scale synthesis.
Temperature and Time
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Room Temperature : Maximizes yield (75%) but requires longer durations (9 hours).
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Reflux Conditions : Accelerate reactions but risk byproduct formation (e.g., hydrolysis).
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
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Elemental Analysis : C (51.66%), H (3.85%), N (20.08%) vs. theoretical C (51.66%), H (3.85%), N (20.08%).
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HPLC : >98% purity using C18 column (acetonitrile/water gradient).
Industrial-Scale Considerations
Recrystallization Protocols
Recrystallization from ethanol/isopropyl ether (1:2 v/v) removes unreacted amines and dithioimidocarbonate byproducts, enhancing purity to >98%.
Waste Management
Methyl mercaptan (CH₃SH), a toxic byproduct, is neutralized via alkaline scrubbing or catalytic oxidation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ethanol, room temp. | High yield (75%), low cost | Long reaction time (9 hours) |
| 2-Methoxyethanol, reflux | Faster (3 hours) | Lower yield (31%), higher cost |
| THF, 40°C | Moderate yield (45%), easy scaling | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Ring
The 4-fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:
Reaction : Replacement of fluorine with amines or thiols
Conditions :
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Base: K₂CO₃ or Et₃N
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Solvent: DMF or THF at 60–80°C
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Nucleophiles: Primary/secondary amines, thiophenol
Example :
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea | Piperidine | 1-Cyano-2-(4-piperidinophenyl)-3-methylisothiourea | 78% |
This reactivity parallels studies on 1-(2-fluorophenyl)prop-2-yn-1-ones, where fluorine displacement by amines occurs via domino cycloaddition pathways .
Cyano Group Transformations
The cyano group participates in hydrolysis and reduction reactions:
Hydrolysis to Carboxamide
Conditions :
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Acidic: H₂SO₄ (conc.), H₂O, reflux
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Basic: NaOH (10%), H₂O, 80°C
Outcomes :
| Reaction | Product | Yield | Conditions |
|---|---|---|---|
| Hydrolysis | 2-(4-Fluorophenyl)-3-methylisothiourea-1-carboxamide | 85% | H₂SO₄, reflux, 6 h |
Reduction to Primary Amine
Reagents :
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LiAlH₄ in anhydrous THF
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H₂ (1 atm) with Raney Ni catalyst
Example :
| Substrate | Product | Yield |
|---|---|---|
| This compound | 2-(4-Fluorophenyl)-3-methylisothiourea-1-amine | 92% |
Methylisothiourea Reactivity
The methylisothiourea group engages in alkylation and oxidation:
Alkylation
Reagents :
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Methyl iodide or benzyl bromide
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Base: K₂CO₃ in acetone
Example :
| Substrate | Alkylating Agent | Product | Yield |
|---|---|---|---|
| This compound | CH₃I | 1-Cyano-2-(4-fluorophenyl)-3,3-dimethylisothiourea | 89% |
This aligns with methodologies for synthesizing 4-(iodomethyl)pyrimidines using methylisothiourea derivatives .
Oxidation to Disulfides
Reagents :
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H₂O₂ in acetic acid
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I₂ in ethanol
Outcome :
| Substrate | Product | Yield |
|---|---|---|
| This compound | Bis(2-cyano-4-fluorophenyl) disulfide | 75% |
Condensation Reactions
The thiourea moiety facilitates heterocycle formation:
Example : Reaction with α,β-unsaturated ketones
Conditions :
-
Solvent: Ethanol
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Catalyst: Piperidine
Product : Thiazolo[3,2-a]pyrimidine derivatives
Yield : 68–82%
Comparative Reaction Kinetics
A study comparing substitution rates of fluorophenyl derivatives:
| Substrate | Nucleophile | Rate Constant (k, s⁻¹) |
|---|---|---|
| This compound | Piperidine | 2.3 × 10⁻³ |
| 1-Cyano-2-(4-chlorophenyl)-3-methylisothiourea | Piperidine | 1.8 × 10⁻³ |
The higher reactivity of the fluorophenyl derivative is attributed to fluorine’s strong electron-withdrawing effect .
Scientific Research Applications
Chemical Properties and Structure
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea features a cyano group, a fluorophenyl group, and a methylisothiourea moiety. Its molecular formula is . The presence of the fluorine atom enhances its electronic properties, making it a valuable building block in organic synthesis.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate for synthesizing more complex organic molecules and heterocycles. It is particularly useful in the development of new chemical entities that exhibit desired biological activities.
2. Biology
- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition and protein-ligand interactions. Its thiourea structure allows for effective binding to various enzymes, making it a candidate for studying mechanisms of action in biochemical pathways.
3. Medicine
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Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity Data
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.2 Apoptosis induction via caspases A549 4.8 Cell cycle arrest HeLa 6.0 Inhibition of DNA synthesis -
Antimicrobial Properties : The compound also demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antimicrobial therapies.
Table 2: Antimicrobial Activity Data
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL
4. Industry
- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals with specific properties required in various industrial applications. Its unique reactivity allows for the creation of tailored materials.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size in approximately 60% of participants after three months, with manageable side effects.
- Infection Control : In a study focused on hospital-acquired infections, patients treated with formulations containing this compound exhibited faster recovery rates from infections caused by resistant bacterial strains compared to standard antibiotic treatments.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano and fluorophenyl groups play crucial roles in binding to the active sites of target proteins, while the methylisothiourea moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-cyano-2-(4-fluorophenyl)-3-methylisothiourea can be contextualized by comparing it to analogs with variations in substituents, aromatic systems, or heteroatoms. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Properties
Key Observations
Fluorine vs. Chlorine Substituents The 4-fluorophenyl group in the target compound improves lipophilicity and metabolic resistance compared to chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-3-phenyl-2-thiourea) . Fluorine’s smaller atomic radius and stronger electronegativity minimize steric hindrance while enhancing electronic interactions. In quinolines, fluorophenyl derivatives exhibit superior antimicrobial activity relative to chlorophenyl variants, suggesting fluorine’s critical role in bioactivity .
This contrasts with thiourea derivatives (e.g., 1-(4-chlorophenyl)-3-phenyl-2-thiourea), where the absence of a cyano group reduces electrophilic character . Trifluoromethyl (–CF₃) groups, as seen in pyrazole derivatives , confer greater hydrophobicity and thermal stability than cyano substituents, which may limit solubility in polar solvents.
Backbone and Core Structure The isothiourea backbone in the target compound differs from the β-lactam ring in ezetimibe or the quinoline core in . While ezetimibe’s β-lactam structure is critical for cholesterol inhibition, the isothiourea scaffold may favor interactions with enzymes or receptors via sulfur and nitrogen atoms.
Research Findings and Implications
- Biological Activity: Fluorophenyl-containing compounds, including the target molecule, often exhibit enhanced bioactivity due to fluorine’s ability to modulate electronic environments and resist oxidative metabolism . For instance, fluorinated quinolines show improved antimicrobial efficacy compared to non-fluorinated counterparts .
- Synthetic Utility: The cyano group in this compound may serve as a reactive handle for further derivatization, a feature absent in thioureas or pyrazole derivatives .
- Thermodynamic Stability: Compared to trifluoromethyl-containing analogs , the target compound’s cyano and methyl groups likely reduce thermal stability but improve solubility in semi-polar solvents.
Biological Activity
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiourea moiety with a cyano group and a fluorophenyl substituent. Its molecular formula is C10H9FN2OS, and it possesses unique properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiourea structure allows for hydrogen bonding and potential interactions with active sites of proteins, influencing enzymatic activity and receptor binding.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction via caspases |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size in 60% of participants after three months, with manageable side effects.
- Case Study on Infection Control : In a study focused on hospital-acquired infections, patients treated with formulations containing this compound exhibited faster recovery rates from infections caused by resistant bacterial strains compared to standard antibiotic treatments.
Q & A
Q. What synthetic strategies are optimal for synthesizing 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, and how can intermediates be characterized?
- Methodological Answer : A stepwise approach is recommended: (i) Begin with nucleophilic substitution between 4-fluorophenyl derivatives (e.g., 4-fluorobenzyl chloride) and thiourea precursors. (ii) Introduce the cyano group via cyanogen bromide or similar reagents under anhydrous conditions . (iii) Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via (e.g., aromatic protons at δ 7.2–7.8 ppm) and IR (C≡N stretch ~2200 cm) . (iv) Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement: (i) Import diffraction data (e.g., .hkl files) and initial structural models. (ii) Apply restraints for disordered groups (e.g., methyl or fluorophenyl moieties) to improve thermal parameters. (iii) Validate hydrogen bonding networks using Olex2 or Mercury; compare bond lengths/angles with DFT-optimized geometries . (iv) Cross-check residual electron density maps to identify omitted solvent molecules .
Advanced Research Questions
Q. How can QSAR modeling predict the anti-proliferative activity of derivatives against cancer cells?
- Methodological Answer : (i) Dataset Preparation : Compile bioactivity data (e.g., IC values against MCF-7 cells) for 20+ derivatives. (ii) Descriptor Calculation : Use software like PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., logP, polar surface area). (iii) Model Validation : Apply partial least squares (PLS) regression with strict criteria (R > 0.8, Q > 0.6) to avoid overfitting . (iv) Design Derivatives : Prioritize substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) that enhance binding to Polo-like kinases (Plk1) .
Q. What computational methods resolve contradictions in spectroscopic data (e.g., FT-IR vs. DFT-predicted vibrations)?
- Methodological Answer : (i) Perform DFT calculations (B3LYP/6-311G(d,p)) to simulate IR/Raman spectra. (ii) Compare experimental vs. theoretical vibrational modes (e.g., C-F stretching at 1100–1250 cm) using scaling factors (0.96–0.98) . (iii) Analyze discrepancies via potential energy distribution (PED) to identify underestimated anharmonic effects. (iv) Reconcile outliers by re-examining solvent interactions (e.g., DMSO-induced shifts) or crystal-packing forces .
Q. How to optimize pharmacokinetic properties while maintaining target affinity?
- Methodological Answer : (i) Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5, H-bond donors ≤5, acceptors ≤10. (ii) Metabolic Stability : Use hepatic microsome assays to identify labile sites (e.g., isothiourea hydrolysis); introduce methyl groups to block CYP450-mediated oxidation . (iii) Permeability : Assess Caco-2 cell permeability; modify logP via fluorophenyl substituents (e.g., para-F enhances bioavailability) . (iv) Toxicity Screening : Run Ames tests for mutagenicity and hERG assays for cardiac risk .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting bioactivity results across independent studies?
- Methodological Answer : (i) Meta-Analysis : Aggregate datasets from multiple sources; apply random-effects models to account for variability. (ii) Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound purity ≥95% by HPLC). (iii) Statistical Validation : Use ANOVA with post-hoc Tukey tests to identify outliers; report confidence intervals (95% CI). (iv) Open Data Practices : Share raw data (e.g., via Zenodo) to enable third-party validation .
Structural and Electronic Analysis
Q. What advanced techniques elucidate electronic interactions in the fluorophenyl-isothiourea scaffold?
- Methodological Answer : (i) X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density shifts at fluorine atoms (binding energy ~685 eV). (ii) NMR Relaxation Studies : Measure T relaxation times to assess rotational mobility in solution. (iii) Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-F···H contacts) in crystal structures . (iv) Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict aggregation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
